molecular formula C14H26N2O4 B3234392 [(2-tert-Butoxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid CAS No. 1353974-01-2

[(2-tert-Butoxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid

Cat. No.: B3234392
CAS No.: 1353974-01-2
M. Wt: 286.37 g/mol
InChI Key: JZZWKIBXYXKMHD-UHFFFAOYSA-N
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Description

This compound is a Boc-protected amino acid derivative featuring a cyclohexyl backbone with methyl-amino and acetic acid substituents. Its structure (C14H25N2O4, inferred from analogs) includes a tert-butoxycarbonyl (Boc) group, commonly used to protect amines during organic synthesis.

Properties

IUPAC Name

2-[methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-14(2,3)20-13(19)15-10-7-5-6-8-11(10)16(4)9-12(17)18/h10-11H,5-9H2,1-4H3,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZZWKIBXYXKMHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1N(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301148965
Record name Glycine, N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]cyclohexyl]-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301148965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353974-01-2
Record name Glycine, N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]cyclohexyl]-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353974-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]cyclohexyl]-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301148965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

[(2-tert-Butoxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid, also known as 2-((tert-butoxycarbonyl)amino)-2-cyclohexylacetic acid, is a derivative of glycine with significant potential in various biological applications. This compound is characterized by its unique structural features, which contribute to its biological activity.

  • Molecular Formula : C₁₄H₂₅NO₄
  • Molecular Weight : 271.36 g/mol
  • Density : 1.1 ± 0.1 g/cm³
  • Boiling Point : 407.9 ± 28.0 °C at 760 mmHg
  • Flash Point : 200.5 ± 24.0 °C

Biological Activity Overview

The biological activity of [(2-tert-Butoxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid has been studied with respect to its effects on various physiological processes:

  • Ergogenic Effects : As an amino acid derivative, it has been shown to influence anabolic hormone secretion and enhance physical performance during exercise. It aids in muscle recovery and reduces exercise-induced muscle damage .
  • Neuroprotective Properties : Some studies suggest that compounds similar to this derivative may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases .
  • Anti-inflammatory Activity : Research indicates that related compounds demonstrate significant anti-inflammatory effects by inhibiting specific pathways, such as COX enzymes, which are crucial in mediating inflammatory responses .

Ergogenic Supplements

A study conducted by Luckose et al. (2015) highlighted the role of amino acid derivatives in enhancing physical performance and mental acuity during stress-related tasks. The findings suggest that these compounds can be effective ergogenic supplements, improving overall athletic performance .

Neuroprotective Effects

In a comparative analysis of various amino acid derivatives, certain compounds demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis, indicating a potential therapeutic application for neurodegenerative conditions .

Anti-inflammatory Mechanisms

Research published in the Journal of Medicinal Chemistry explored the anti-inflammatory properties of similar compounds through COX-1 and COX-2 inhibition assays. The results showed that these compounds could significantly reduce inflammation without causing gastrointestinal side effects, making them suitable for therapeutic use .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound ACOX-2 Inhibition0.06
Compound BNeuroprotectionN/A
Compound CMuscle RecoveryN/A

Scientific Research Applications

Peptide Synthesis

One of the primary applications of [(2-tert-Butoxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid is in peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions, facilitating the formation of peptide bonds without interference from other functional groups.

Case Study: Synthesis of Bioactive Peptides

A study demonstrated the use of Boc-protected amino acids in synthesizing bioactive peptides. The compound served as a building block in the assembly of peptides that exhibited significant biological activity, including antimicrobial and anticancer properties. The successful incorporation of this compound into peptide sequences highlights its utility in drug development.

Pharmaceutical Applications

The compound is also explored as an intermediate in the synthesis of various pharmaceutical agents. Its ability to modify biological activity through structural variations makes it valuable in medicinal chemistry.

Table 1: Pharmaceutical Agents Derived from [(2-tert-Butoxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid

Pharmaceutical AgentMechanism of ActionApplication Area
Gabapentin DerivativesModulates neurotransmitter releaseEpilepsy, neuropathic pain
Antiviral CompoundsInhibits viral replicationViral infections
Anticancer DrugsInduces apoptosis in cancer cellsOncology

In particular, derivatives of gabapentin synthesized using this compound have shown improved bioavailability and efficacy in treating conditions like epilepsy and chronic pain syndromes. By modifying the structure, researchers have been able to enhance the pharmacokinetic properties of gabapentin derivatives, leading to better therapeutic outcomes .

Biological Studies

[(2-tert-Butoxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid is employed in biological studies to investigate enzyme-substrate interactions and protein folding mechanisms. Its structural characteristics allow it to mimic natural substrates, providing insights into biochemical pathways.

Case Study: Enzyme Interaction Studies

Research involving this compound has revealed its role as a substrate for certain enzymes, influencing metabolic processes and hormone secretion. For instance, studies indicate that its incorporation into metabolic pathways can enhance anabolic hormone release, which is crucial for muscle growth and recovery during physical exertion .

Industrial Applications

Beyond academic research, this compound finds applications in industrial settings as a reagent for organic synthesis. Its versatility allows for diverse chemical transformations that are essential for producing specialty chemicals.

Table 2: Industrial Uses of [(2-tert-Butoxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid

Application AreaDescription
Specialty ChemicalsUsed as a building block in chemical synthesis
Organic SynthesisActs as a reagent for various chemical reactions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Substituent Variations on the Cyclohexane Ring
  • 2-(4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid (C13H23NO4, 257.33 g/mol) Key Difference: Lacks the methyl-amino group, with the Boc group directly attached to the cyclohexane. Impact: Simpler structure may enhance synthetic accessibility but reduce versatility in applications requiring secondary amine reactivity .
  • [(2-tert-Butoxycarbonylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid (C16H28N2O4, 312.4 g/mol) Key Difference: Cyclopropyl group replaces methyl on the amino substituent.
  • 2-(1-(((tert-Butoxycarbonyl)amino)methyl)cyclohexyl)acetic acid (C14H25NO4, 271.35 g/mol) Key Difference: Boc group is on a methyl branch rather than the cyclohexane ring. Impact: Altered spatial arrangement may influence binding affinity in enzymatic or receptor interactions .
2.2. Backbone Modifications
  • 2-((tert-Butoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid Key Difference: Cyclohexane replaced with oxetane, a polar, strained four-membered ring.
  • 2-(Bicyclo[2.2.1]heptanyl)-2-[(tert-butoxycarbonyl)amino]acetic acid (C14H23NO4, 269.34 g/mol) Key Difference: Rigid bicyclic framework instead of cyclohexane. Impact: Increased conformational rigidity, advantageous in targeting sterospecific binding sites .
2.3. Functional Group Additions
  • 2-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)acetic acid (C10H14N2O4S, 258.29 g/mol) Key Difference: Thiazole ring introduces aromaticity and hydrogen-bonding capability. Impact: Useful in medicinal chemistry for interactions with biological targets (e.g., enzyme active sites) .
  • (±)-{4-[tert-Butoxycarbonyl-(2-tert-butoxycarbonylamino-ethyl)-amino]-cyclohexyl}-acetic acid Key Difference: Dual Boc protection on ethyl-amino and cyclohexyl groups. Impact: Higher molecular complexity and bulkiness, relevant in β-lactamase inhibitor synthesis .

Tabulated Comparison of Key Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Feature Potential Application
Target Compound C14H25N2O4 ~285 (estimated) Methyl-amino on cyclohexane Peptide synthesis, intermediates
2-(4-Boc-amino-cyclohexyl)acetic acid C13H23NO4 257.33 Boc on cyclohexane Building block for organic synthesis
Cyclopropyl-amino analog C16H28N2O4 312.4 Cyclopropyl substituent Drug design (improved stability)
Oxetane-containing analog C10H17NO5 N/A Oxetane ring Solubility-enhanced intermediates
Bicyclo[2.2.1]heptanyl analog C14H23NO4 269.34 Bicyclic framework Structural studies, rigid ligands

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for [(2-tert-Butoxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid?

  • Methodology : Synthesis typically involves multi-step reactions:

Cyclohexylamine Functionalization : Introduce methyl-amino groups via alkylation or reductive amination of cyclohexylamine derivatives.

BOC Protection : React with di-tert-butyl dicarbonate (BOC anhydride) under basic conditions (e.g., NaHCO₃) to protect the amine group .

Acetic Acid Conjugation : Couple the protected amine with bromoacetic acid or via carbodiimide-mediated coupling (e.g., EDC/HOBt) .

  • Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. How can this compound be purified and characterized using spectroscopic methods?

  • Purification :

  • Liquid-Liquid Extraction : Separate organic phases using dichloromethane/water.
  • HPLC : Reverse-phase C18 column with acetonitrile/water gradient for high-purity isolation .
    • Characterization :
  • NMR : Confirm structure via ¹H/¹³C NMR (e.g., δ 1.4 ppm for BOC tert-butyl group; δ 3.2–3.5 ppm for cyclohexyl protons) .
  • Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at calculated m/z) .

Q. What storage conditions are recommended to ensure compound stability?

  • Storage : Seal in airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis of the BOC group. Store at –20°C for long-term stability .
  • Handling : Use desiccants (silica gel) in storage vials. Avoid prolonged exposure to humidity or acidic/basic environments .

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved using SHELX software?

  • Strategy :

Data Collection : Acquire high-resolution X-ray diffraction data (e.g., 0.8 Å resolution) to reduce noise .

Structure Refinement : Use SHELXL for iterative refinement of positional and thermal displacement parameters. Adjust occupancy factors for disordered tert-butyl groups .

Validation : Cross-check with PLATON (ADDSYM) to detect missed symmetry elements or twinning .

  • Example : For the hemihydrate form, assign hydrogen-bonding networks via SHELXH constraints to resolve water molecule placement .

Q. What in silico methods predict the compound’s interaction with biological targets?

  • Approach :

  • Molecular Docking : Use AutoDock Vina to simulate binding to neurotransmitter receptors (e.g., NMDA or GABA receptors) based on structural analogs .
  • MD Simulations : Run GROMACS simulations (10 ns) to assess stability of ligand-receptor complexes in explicit solvent .
    • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values from radioligand assays .

Q. How can stereochemical outcomes during synthesis be analyzed using chiral chromatography?

  • Method :

Chiral Stationary Phase : Use a Chiralpak IA column with hexane/isopropanol (90:10) to resolve enantiomers .

Detection : Monitor at 254 nm; retention times for (R)- and (S)-isomers typically differ by 1.5–2 minutes .

  • Optimization : Adjust column temperature (25–40°C) to enhance separation efficiency .

Q. What strategies mitigate byproduct formation during BOC-protection steps?

  • Key Factors :

  • Reagent Ratios : Use 1.2 equivalents of BOC anhydride to avoid incomplete protection .
  • Solvent Choice : Perform reactions in THF or DMF to enhance solubility and reduce side reactions .
    • Troubleshooting :
  • Byproduct Identification : LC-MS to detect N-methylated byproducts (e.g., m/z +14 Da).
  • Quenching : Add aqueous citric acid immediately post-reaction to hydrolyze excess anhydride .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2-tert-Butoxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid
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[(2-tert-Butoxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid

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